molecular formula C24H25Cl2N3O4 B4098124 Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4098124
M. Wt: 490.4 g/mol
InChI Key: MVLFXSJUQSTVQV-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring substituted with a dichlorobenzyl group, a pyrrolidine-2,5-dione moiety, and an ethyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,4-dichlorobenzyl chloride under basic conditions to form 4-(2,4-dichlorobenzyl)piperazine.

    Synthesis of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting maleic anhydride with ammonia or an amine to form the corresponding imide.

    Coupling Reaction: The 4-(2,4-dichlorobenzyl)piperazine is then coupled with the pyrrolidine-2,5-dione derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoate ester.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: New derivatives with different substituents on the benzyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Research: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may find use in the synthesis of more complex organic molecules or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, while the dichlorobenzyl group may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorobenzyl)piperazine: Shares the piperazine and dichlorobenzyl moieties but lacks the pyrrolidine-2,5-dione and benzoate ester groups.

    Ethyl 4-(piperazin-1-yl)benzoate: Contains the piperazine and benzoate ester groups but lacks the dichlorobenzyl and pyrrolidine-2,5-dione moieties.

Uniqueness

Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the combination of its structural features, which may confer specific pharmacological properties not found in simpler analogs. The presence of the dichlorobenzyl group, piperazine ring, pyrrolidine-2,5-dione moiety, and benzoate ester all contribute to its potential as a versatile compound in scientific research and drug development.

Properties

IUPAC Name

ethyl 4-[3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O4/c1-2-33-24(32)16-4-7-19(8-5-16)29-22(30)14-21(23(29)31)28-11-9-27(10-12-28)15-17-3-6-18(25)13-20(17)26/h3-8,13,21H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFXSJUQSTVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 2
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 3
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 4
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-{3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

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